molecular formula C24H22FNO2S B11463006 4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11463006
M. Wt: 407.5 g/mol
InChI Key: HKKOXVOYXUMUDP-UHFFFAOYSA-N
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Description

4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that features a unique structure combining a fluorobenzyl group, a benzothieno ring, and a pyridinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Fluorobenzyl Ether: The reaction of 4-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

    Cyclization: The intermediate product undergoes cyclization with a thiophene derivative under acidic conditions to form the benzothieno ring.

    Reduction and Functionalization: The resulting compound is then reduced and functionalized to introduce the pyridinone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

Scientific Research Applications

4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions.

    Pharmaceutical Development: Explored as a lead compound for the development of new drugs.

    Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorobenzyl)oxy]aniline
  • 4-(3-fluorobenzyloxy)phenylboronic acid
  • N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine

Uniqueness

4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H22FNO2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-[4-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C24H22FNO2S/c25-17-9-5-15(6-10-17)14-28-18-11-7-16(8-12-18)20-13-22(27)26-24-23(20)19-3-1-2-4-21(19)29-24/h5-12,20H,1-4,13-14H2,(H,26,27)

InChI Key

HKKOXVOYXUMUDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=C(C=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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